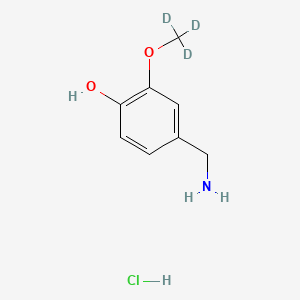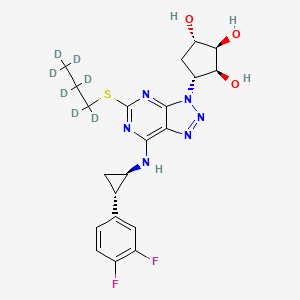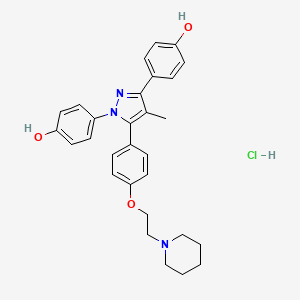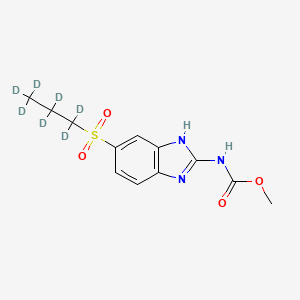
Vanillylamine-d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanillylamine-d3 Hydrochloride is a labeled metabolite of capsaicin, primarily used in proteomics research. It is a stable isotope-labeled compound with the molecular formula C8H9D3ClNO2 and a molecular weight of 192.66 . This compound is not intended for diagnostic or therapeutic use but is valuable in various scientific research applications .
Vorbereitungsmethoden
The preparation of Vanillylamine-d3 Hydrochloride involves several steps. One method includes adding 3-methoxy-4-hydroxybenzaldehyde oxime into a reaction container, followed by the addition of alcohol and a composite catalyst. Hydrogen is introduced under normal pressure conditions for protection, and the mixture is heated for the reaction. After the reaction, the mixture is filtered, and hydrochloric acid is added to the filtrate to adjust the pH to 1. The precipitated white crystals are then filtered and vacuum-dried to obtain this compound .
Analyse Chemischer Reaktionen
Vanillylamine-d3 Hydrochloride undergoes various chemical reactions, including acylation using Schotten-Baumann reactions to provide amide derivatives. Common reagents used in these reactions include acyl chlorides and bases such as N,N-diisopropylethylamine. The major products formed from these reactions include nonivamide, olvanil, and arvanil, which are components of some pepper sprays .
Wissenschaftliche Forschungsanwendungen
Vanillylamine-d3 Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a labeled metabolite for studying the biosynthesis of capsaicin and its analogs. In biology, it is used to investigate the metabolic pathways and enzymatic reactions involving vanillylamine. In medicine, it aids in the development of new therapeutic agents targeting pain receptors and other molecular pathways. In industry, it is utilized in the production of capsaicin analogs and other related compounds .
Wirkmechanismus
The mechanism of action of Vanillylamine-d3 Hydrochloride involves its role as a metabolite in the biosynthesis of capsaicin. The conversion of vanillin to vanillylamine is a key step in this biosynthetic pathway, catalyzed by the enzyme vanillin aminotransferase. This enzyme accepts pyruvate and oxaloacetate as co-substrates, facilitating the transamination of the aldehyde moiety into the corresponding amine. The resulting vanillylamine is then further converted into capsaicin through a condensation reaction with 8-methyl-6-nonenyl-CoA .
Vergleich Mit ähnlichen Verbindungen
Vanillylamine-d3 Hydrochloride can be compared with other similar compounds such as Vanillylamine Hydrochloride, Nonivamide, Olvanil, and Arvanil. These compounds share structural similarities and are involved in the biosynthesis of capsaicin and its analogs. this compound is unique due to its stable isotope labeling, which makes it particularly useful in proteomics research and metabolic studies .
Eigenschaften
Molekularformel |
C8H12ClNO2 |
|---|---|
Molekulargewicht |
192.66 g/mol |
IUPAC-Name |
4-(aminomethyl)-2-(trideuteriomethoxy)phenol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c1-11-8-4-6(5-9)2-3-7(8)10;/h2-4,10H,5,9H2,1H3;1H/i1D3; |
InChI-Schlüssel |
PUDMGOSXPCMUJZ-NIIDSAIPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CN)O.Cl |
Kanonische SMILES |
COC1=C(C=CC(=C1)CN)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide](/img/structure/B12414019.png)


![5-chloro-N-[(2S,3R)-3-hydroxy-4-(methoxymethylamino)-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12414041.png)
![5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B12414044.png)




